molecular formula C17H20N2O2 B1223216 Tropisetron CAS No. 89565-68-4

Tropisetron

Cat. No.: B1223216
CAS No.: 89565-68-4
M. Wt: 284.35 g/mol
InChI Key: ZNRGQMMCGHDTEI-FUNVUKJBSA-N
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Description

Tropisetron is a serotonin 5-HT3 receptor antagonist primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. It is also used experimentally as an analgesic in cases of fibromyalgia . This compound was patented in 1982 and approved for medical use in 1992 . It is marketed under various trade names, including Navoban .

Mechanism of Action

Target of Action

Tropisetron primarily targets the 5-hydroxytryptamine receptor 3A (5-HT3A) , also known as the serotonin receptor . This receptor is located mainly on peripheral neurons and, to some extent, in the central nervous system (CNS) . The 5-HT3 receptor plays a crucial role in the emetic reflex, which is responsible for inducing nausea and vomiting .

Mode of Action

As a selective serotonin receptor antagonist, this compound competitively blocks the action of serotonin at 5-HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It achieves this by blocking the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Biochemical Pathways

This compound’s action on the 5-HT3 receptors affects several biochemical pathways. For instance, it has been shown to improve pancreas function and increase insulin synthesis and secretion in STZ-induced diabetic rats, involving the UCP2/ZnT8 pathway . Additionally, it has been found to exert protective effects against diabetic nephropathy, possibly by suppressing oxidative stress and altering SIRT1, FOXO3a, and claudin-1 levels .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a mean half-life of about 20 minutes . The absorption is nearly complete (more than 95%), and due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60% . The peak plasma concentration is attained within three hours . This compound’s metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, which determines the polymorphism of debrisoquine/sparteine metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of nausea and vomiting induced by chemotherapy and radiotherapy . It achieves this by blocking the action of serotonin at 5-HT3 receptors, thereby inhibiting the emetic reflex . Additionally, this compound has been shown to improve pancreas function and increase insulin synthesis and secretion in diabetic rats . It also exerts protective effects against diabetic nephropathy .

Action Environment

For instance, this compound’s metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, leading to phenotypical populations of extensive and poor metabolizers . Adverse events tend to be slightly more intense and last longer in poor metabolizers compared with extensive metabolizers .

Biochemical Analysis

Biochemical Properties

Tropisetron plays a crucial role in biochemical reactions by competitively binding to and blocking the action of serotonin at 5HT3 receptors. This interaction occurs peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system . The primary biomolecules it interacts with are the 5HT3 receptors, which are ion channels that lead to rapid depolarization and neurotransmitter release upon activation .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its antiemetic properties. It inhibits the excitation of presynaptic 5HT receptors on peripheral neurons involved in the emetic reflex, thereby preventing nausea and vomiting . Additionally, this compound has been shown to inhibit high glucose-induced apoptosis in pancreatic cells by decreasing the expression of pro-apoptotic proteins Bax and caspase-3 . This indicates its potential role in modulating cell signaling pathways and gene expression related to apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively binding to 5HT3 receptors, blocking the action of serotonin . This binding prevents the activation of these receptors, which are involved in the emetic reflex. This compound also acts as a partial agonist at α7-nicotinic receptors, sensitizing them to low concentrations of acetylcholine . This dual action contributes to its antiemetic and potential analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration attained within three hours . The stability and degradation of this compound have been studied, showing that it is generally well-tolerated with minimal long-term adverse effects . Slight loss of body weight development has been noted in some animal studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, doses of 6, 19, and 58 mg/kg/day have been studied, while in dogs, doses of 2, 6, and 18 mg/kg/day have been investigated . These studies have shown that this compound is generally well-tolerated, with no specific organ toxicity observed. Higher doses may lead to more intense adverse events such as headache and constipation .

Metabolic Pathways

This compound is metabolized primarily by hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation to glucuronide or sulfate . The metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, which determines the polymorphism of debrisoquine/sparteine metabolism . The metabolites are excreted in the urine or bile, with a urine to feces ratio of 5:1 .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract and distributed within the body, with a volume of distribution of 400-600 liters . It is transported across cell membranes and interacts with transporters and binding proteins that facilitate its distribution within tissues . The peak plasma concentration is attained within three hours, indicating efficient transport and distribution .

Subcellular Localization

The subcellular localization of this compound involves its interaction with 5HT3 receptors located on peripheral neurons and in discrete areas of the brain . These receptors are ion channels that mediate rapid depolarization and neurotransmitter release upon activation . This compound’s localization to these receptors is crucial for its antiemetic effects, as it prevents the activation of the emetic reflex.

Chemical Reactions Analysis

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044137
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89565-68-4
Record name Tropisetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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